N-alpha-Methyl-L-ornithine hydrochloride
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Overview
Description
N-alpha-Methyl-L-ornithine hydrochloride is a derivative of the amino acid ornithine. It is known for its role as an inhibitor of nitric oxide synthase in macrophages . This compound has a molecular formula of C6H14N2O2 · HCl and a molecular weight of 182.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-alpha-Methyl-L-ornithine hydrochloride can be synthesized through the methylation of L-ornithine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically occurs in an aqueous or alcoholic solution, and the product is isolated as a hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified through crystallization or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Methyl-L-ornithine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid, L-ornithine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives of N-alpha-Methyl-L-ornithine.
Reduction: L-ornithine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-alpha-Methyl-L-ornithine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting nitric oxide synthase, which is crucial in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide production is dysregulated.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
N-alpha-Methyl-L-ornithine hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. This inhibition occurs through competitive binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . The molecular targets include the active site of nitric oxide synthase, and the pathway involves the urea cycle and nitric oxide signaling .
Comparison with Similar Compounds
Similar Compounds
N-iminoethyl-L-ornithine: Another inhibitor of nitric oxide synthase.
NG-monomethyl-L-arginine: A similar compound that inhibits nitric oxide synthase.
NG-nitro-L-arginine: Also inhibits nitric oxide synthase but with different potency and specificity.
Uniqueness
N-alpha-Methyl-L-ornithine hydrochloride is unique due to its specific methylation at the alpha position, which provides distinct inhibitory properties compared to other similar compounds. This specific modification allows for targeted inhibition of nitric oxide synthase with potential therapeutic applications .
Properties
CAS No. |
37148-99-5 |
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Molecular Formula |
C6H15ClN2O2 |
Molecular Weight |
182.65 g/mol |
IUPAC Name |
5-amino-2-(methylamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8-5(6(9)10)3-2-4-7;/h5,8H,2-4,7H2,1H3,(H,9,10);1H |
InChI Key |
OUPNMQRLBAANLP-UHFFFAOYSA-N |
Isomeric SMILES |
CN[C@@H](CCCN)C(=O)O.Cl |
SMILES |
CNC(CCCN)C(=O)O.Cl |
Canonical SMILES |
CNC(CCCN)C(=O)O.Cl |
Pictograms |
Irritant |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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